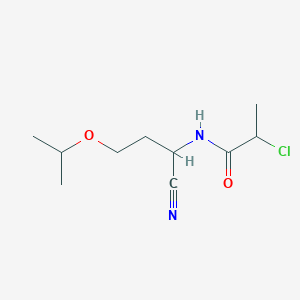![molecular formula C13H18N2O5S B7432215 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid, also known as TAPB, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug development. TAPB is a type of peptide that is composed of amino acids and has a complex structure.
作用機序
The mechanism of action of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is complex and not fully understood. However, it is believed that 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid works by binding to specific receptors on the surface of cells, which triggers a cascade of signaling events that ultimately leads to the desired biological effect. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to interact with a variety of receptors, including G protein-coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has also been shown to have antioxidant properties, which could be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is that it is a synthetic peptide, which means that it can be easily synthesized in large quantities. This makes it a useful tool for researchers who need large amounts of a specific peptide for their experiments. However, one limitation of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is that it is a complex molecule, which makes it difficult to study its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid. One area of interest is the development of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid's mechanism of action and potential side effects. In addition, researchers are interested in exploring the potential use of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid in combination with other drugs for the treatment of diseases. Finally, the development of new synthesis methods for 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid could lead to the production of more efficient and cost-effective peptides.
Conclusion
In conclusion, 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is a synthetic peptide that has shown promise in the field of scientific research. Its potential applications in drug development, antimicrobial, antitumor, and anti-inflammatory properties, immunomodulatory effects, and antioxidant properties make it a useful tool for researchers. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the solid support, purified, and characterized.
科学的研究の応用
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been studied extensively for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has also been studied for its potential use in the treatment of cardiovascular diseases and diabetes. In addition, 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
3-[4-[(2-thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-11(15-6-3-13(18)19)2-1-5-14-12(17)8-20-10-4-7-21-9-10/h4,7,9H,1-3,5-6,8H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVSPCPVUGTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCC(=O)NCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![2-Propoxyethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432197.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
![3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid](/img/structure/B7432217.png)
![3-[4-[[3-(2-Methylpropoxy)azetidine-1-carbonyl]amino]butanoylamino]propanoic acid](/img/structure/B7432223.png)
![N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432231.png)